5-(2-chloroacetamido)-2-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chloroacetamido)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloroacetamido group and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloroacetamido)-2-fluorobenzoic acid typically involves the reaction of 2-fluorobenzoic acid with chloroacetyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-chloroacetamido)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various amide derivatives, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
5-(2-chloroacetamido)-2-fluorobenzoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those with anti-inflammatory or antimicrobial properties.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or resistance to degradation.
Biological Studies: The compound can be used as a probe to study enzyme activity or protein-ligand interactions in biochemical assays.
Mechanism of Action
The mechanism of action of 5-(2-chloroacetamido)-2-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamido group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the fluorine atom can enhance the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chloroacetamido)-2-phenylbenzoic acid
- 5-(2-chloroacetamido)-2-methylbenzoic acid
- 5-(2-chloroacetamido)-2-nitrobenzoic acid
Uniqueness
5-(2-chloroacetamido)-2-fluorobenzoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity for specific targets, making it a valuable scaffold for drug design and development .
Properties
CAS No. |
1154726-18-7 |
---|---|
Molecular Formula |
C9H7ClFNO3 |
Molecular Weight |
231.61 g/mol |
IUPAC Name |
5-[(2-chloroacetyl)amino]-2-fluorobenzoic acid |
InChI |
InChI=1S/C9H7ClFNO3/c10-4-8(13)12-5-1-2-7(11)6(3-5)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |
InChI Key |
DQMPNWVOZNTZBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)C(=O)O)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.